2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(2-oxothiolan-3-yl)propanamide 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(2-oxothiolan-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 2097857-99-1
VCID: VC4861667
InChI: InChI=1S/C14H17N3O3S/c1-8(13(19)15-11-5-6-21-14(11)20)17-12(18)7-9-3-2-4-10(9)16-17/h7-8,11H,2-6H2,1H3,(H,15,19)
SMILES: CC(C(=O)NC1CCSC1=O)N2C(=O)C=C3CCCC3=N2
Molecular Formula: C14H17N3O3S
Molecular Weight: 307.37

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(2-oxothiolan-3-yl)propanamide

CAS No.: 2097857-99-1

Cat. No.: VC4861667

Molecular Formula: C14H17N3O3S

Molecular Weight: 307.37

* For research use only. Not for human or veterinary use.

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(2-oxothiolan-3-yl)propanamide - 2097857-99-1

Specification

CAS No. 2097857-99-1
Molecular Formula C14H17N3O3S
Molecular Weight 307.37
IUPAC Name 2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxothiolan-3-yl)propanamide
Standard InChI InChI=1S/C14H17N3O3S/c1-8(13(19)15-11-5-6-21-14(11)20)17-12(18)7-9-3-2-4-10(9)16-17/h7-8,11H,2-6H2,1H3,(H,15,19)
Standard InChI Key PDKUFOSFRSOMMY-UHFFFAOYSA-N
SMILES CC(C(=O)NC1CCSC1=O)N2C(=O)C=C3CCCC3=N2

Introduction

Synthesis

The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and amide bond formation. A general approach could include:

  • Formation of the Cyclopenta[c]pyridazine Core:

    • Cyclization of appropriate precursors such as hydrazine derivatives with cyclopentanone under acidic or basic conditions.

    • Oxidation or functionalization to introduce the ketone group at the 3-position.

  • Preparation of the Thiolane Derivative:

    • Starting from tetrahydrothiophene, selective oxidation at the desired position to form the oxo group.

  • Amide Bond Formation:

    • Coupling of the cyclopenta[c]pyridazine derivative with the thiolane-based amine using reagents like carbodiimides (e.g., DCC or EDC) in the presence of a catalyst.

Analytical Characterization

The structural elucidation and confirmation of this compound would typically involve:

  • Spectroscopic Techniques:

    • NMR Spectroscopy: ^1H and ^13C NMR to identify chemical shifts corresponding to protons and carbons in different environments.

    • IR Spectroscopy: To confirm functional groups like amides (C=O stretch ~1650 cm⁻¹) and ketones (~1700 cm⁻¹).

    • Mass Spectrometry: To determine molecular weight and fragmentation patterns.

  • Crystallography:

    • X-ray diffraction could be employed to confirm the three-dimensional structure.

Potential Applications

Given its structural features, this compound may exhibit biological activity due to:

  • The cyclopenta[c]pyridazine moiety, which is common in pharmacologically active molecules.

  • The thiolane ring, which could contribute to binding interactions in biological systems.

Possible Applications:

  • Drug Development:

    • The compound might act as an enzyme inhibitor or receptor antagonist due to its heterocyclic scaffold.

    • Potential areas of research include anti-inflammatory or anticancer activities.

  • Material Science:

    • Its unique structure may have applications in designing organic semiconductors or catalysts.

Research Implications

While no direct studies on this specific compound were found in the provided results, similar compounds have shown promise in medicinal chemistry for their bioactivity. For example:

  • Pyridazine derivatives are explored for anti-inflammatory and antimicrobial properties .

  • Thiolane derivatives have been studied for their role in enzyme inhibition .

Further research into this compound could involve:

  • Molecular docking studies to predict interactions with biological targets.

  • In vitro assays to evaluate cytotoxicity or enzyme inhibition.

  • Structure-activity relationship (SAR) studies to optimize its properties.

Challenges and Considerations

  • The synthesis may involve challenging steps requiring precise control over reaction conditions.

  • The stability of the compound under physiological conditions should be evaluated for drug development purposes.

  • Toxicological assessments are necessary to ensure safety for potential applications.

This comprehensive overview highlights the significance of studying such novel compounds for their potential scientific and industrial applications. Further experimental data would be essential to fully understand its properties and capabilities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator